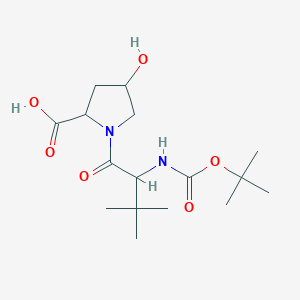

1-(Boc-L-tert-leucinyl)-(4S)-4-hydroxy-L-proline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(Boc-L-tert-leucinyl)-(4S)-4-hydroxy-L-proline is a synthetic compound used in various scientific research fields. It is a derivative of proline, an amino acid, and is often used as a building block in peptide synthesis. The compound’s structure includes a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine groups during chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Boc-L-tert-leucinyl)-(4S)-4-hydroxy-L-proline typically involves the protection of the amino group of L-tert-leucine with a Boc group, followed by coupling with 4-hydroxy-L-proline. The reaction conditions often include the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the peptide bond.

Industrial Production Methods

Industrial production of this compound may involve large-scale peptide synthesis techniques, including solid-phase peptide synthesis (SPPS) and solution-phase synthesis. These methods allow for the efficient production of the compound with high purity and yield.

Chemical Reactions Analysis

Types of Reactions

1-(Boc-L-tert-leucinyl)-(4S)-4-hydroxy-L-proline can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The Boc protecting group can be removed under acidic conditions to reveal the free amine group.

Common Reagents and Conditions

Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) can be used.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Trifluoroacetic acid (TFA) is often used to remove the Boc protecting group.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while reduction can produce various reduced derivatives.

Scientific Research Applications

1-(Boc-L-tert-leucinyl)-(4S)-4-hydroxy-L-proline has several applications in scientific research, including:

Chemistry: Used as a building block in peptide synthesis and as a reagent in organic synthesis.

Biology: Employed in the study of protein-protein interactions and enzyme mechanisms.

Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.

Industry: Utilized in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 1-(Boc-L-tert-leucinyl)-(4S)-4-hydroxy-L-proline involves its role as a building block in peptide synthesis. The compound can be incorporated into peptides and proteins, influencing their structure and function. The Boc protecting group helps to protect the amine group during synthesis, allowing for selective reactions to occur.

Comparison with Similar Compounds

Similar Compounds

1-(Boc-L-leucinyl)-(4S)-4-hydroxy-L-proline: Similar structure but with a leucine residue instead of tert-leucine.

1-(Boc-L-valinyl)-(4S)-4-hydroxy-L-proline: Contains a valine residue instead of tert-leucine.

1-(Boc-L-isoleucinyl)-(4S)-4-hydroxy-L-proline: Features an isoleucine residue instead of tert-leucine.

Uniqueness

1-(Boc-L-tert-leucinyl)-(4S)-4-hydroxy-L-proline is unique due to the presence of the tert-leucine residue, which provides distinct steric and electronic properties compared to other similar compounds. This uniqueness can influence the compound’s reactivity and interactions in chemical and biological systems.

Biological Activity

1-(Boc-L-tert-leucinyl)-(4S)-4-hydroxy-L-proline is a synthetic compound that combines elements of both L-tert-leucine and hydroxyproline, making it a valuable candidate for various applications in medicinal chemistry and peptide synthesis. This article explores its biological activity, including synthesis methods, interaction studies, and potential applications.

Chemical Structure and Properties

The compound has the following characteristics:

- Molecular Formula : C₁₆H₂₈N₂O₆

- Molecular Weight : Approximately 344.4 g/mol

- IUPAC Name : (2S,4S)-1-((S)-2-((tert-butoxycarbonyl)amino)-3,3-dimethylbutanoyl)-4-hydroxypyrrolidine-2-carboxylic acid

- CAS Number : 817183-33-8

The presence of a tert-butoxycarbonyl (Boc) protecting group on the amino group enhances the stability and reactivity of the compound during peptide synthesis .

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions that incorporate both L-tert-leucine and hydroxyproline derivatives. The synthetic strategy often includes:

- Protection of Amino Groups : Using Boc to protect the amino functionality.

- Coupling Reactions : Employing coupling agents to facilitate the formation of peptide bonds.

- Deprotection : Removing the Boc group to yield the final product.

This method allows for high yields and purity, making it suitable for further biological testing .

Interaction Studies

Research indicates that this compound exhibits significant biological activity through its interaction with various biological systems. Key findings include:

- Binding Affinity : The compound demonstrates strong binding affinity to amino acid transporters such as SLC1A4 and SLC1A5, which are critical in mediating amino acid transport across cell membranes. This binding is essential for understanding its potential therapeutic applications in metabolic disorders .

- Pharmacological Activity : Electrophysiological assays have shown that derivatives of hydroxyproline can act as selective inhibitors for these transporters, suggesting that this compound may modulate amino acid transport, influencing physiological processes such as neurotransmission and metabolic regulation .

Case Studies

Several studies have highlighted the biological implications of this compound:

- Antibiotic Development : Research has identified hydroxyproline derivatives as potential scaffolds for developing new antibiotics targeting bacterial growth mechanisms. The ability to modulate peptide structures enhances their effectiveness against resistant strains .

- Peptide Conformation : The structural properties of this compound influence peptide conformation, which is crucial for bioactivity in therapeutic contexts. Studies have shown that modifications in proline derivatives can significantly alter peptide folding and stability .

Applications

The dual functionality of this compound makes it suitable for various applications:

- Peptide Synthesis : Its unique structure allows for the creation of peptides with enhanced stability and bioactivity.

- Drug Development : As a modulator of amino acid transporters, it holds promise for treating conditions related to amino acid metabolism.

- Biomaterials : Its properties can be utilized in designing biomaterials that mimic natural proteins.

Summary Table of Key Features

| Feature | Description |

|---|---|

| Compound Name | This compound |

| Molecular Weight | 344.4 g/mol |

| Biological Targets | SLC1A4, SLC1A5 transporters |

| Applications | Peptide synthesis, drug development, biomaterials |

Properties

IUPAC Name |

1-[3,3-dimethyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoyl]-4-hydroxypyrrolidine-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H28N2O6/c1-15(2,3)11(17-14(23)24-16(4,5)6)12(20)18-8-9(19)7-10(18)13(21)22/h9-11,19H,7-8H2,1-6H3,(H,17,23)(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYXBVELFAOEJDK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(C(=O)N1CC(CC1C(=O)O)O)NC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H28N2O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.40 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.